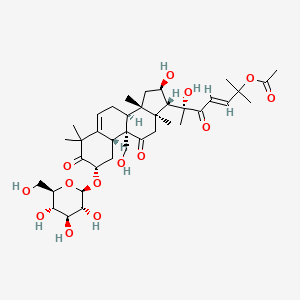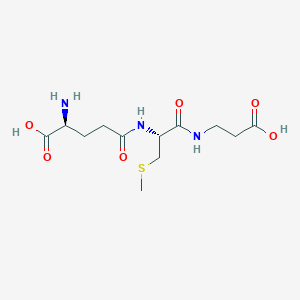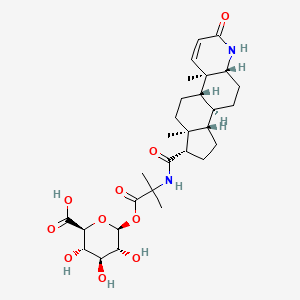
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethoxymethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate typically involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride as a catalyst . The reaction is carried out under controlled heating conditions, with temperatures ranging from 102°C to 155°C over a period of approximately 13.5 hours . The product is then purified through distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorine atoms enhance its reactivity and stability, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxobutanoate:
Diethyl malonate: Another ester with similar reactivity but different structural features.
Uniqueness
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate is unique due to its multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C14H11F5O4 |
|---|---|
Peso molecular |
338.23 g/mol |
Nombre IUPAC |
ethyl (Z)-3-ethoxy-2-(2,3,4,5,6-pentafluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H11F5O4/c1-3-22-5-6(14(21)23-4-2)13(20)7-8(15)10(17)12(19)11(18)9(7)16/h5H,3-4H2,1-2H3/b6-5- |
Clave InChI |
JFFLSJHTBZDAEP-WAYWQWQTSA-N |
SMILES isomérico |
CCO/C=C(/C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)\C(=O)OCC |
SMILES canónico |
CCOC=C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


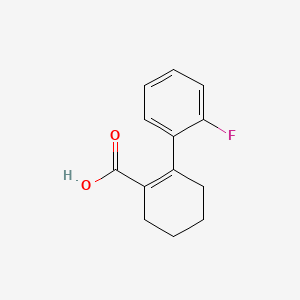
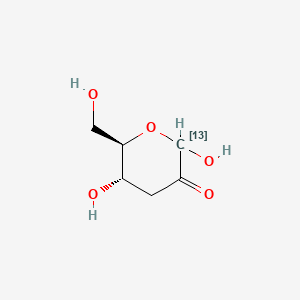

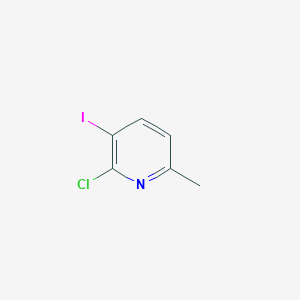
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)

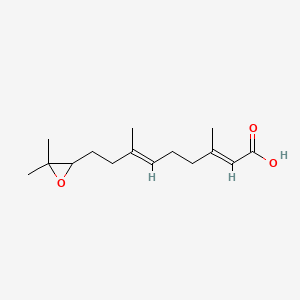
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)

